rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine
Description
rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine is a chiral organic compound featuring an oxolane (tetrahydrofuran) ring fused with a 1,2,4-triazole moiety. Its structure comprises a five-membered oxolane ring substituted at the 2-position with a 1H-1,2,4-triazol-5-yl group and at the 3-position with an amine group. The racemic designation indicates a 1:1 mixture of (2R,3S) and (2S,3R) enantiomers.
This compound is primarily synthesized via multi-step organic reactions, including the preparation of triazole and oxolane intermediates followed by coupling under controlled conditions . Its dihydrochloride salt form (rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride) is commonly used to enhance solubility and stability for pharmacological studies .
The triazole-oxolane scaffold is notable for its versatility in drug discovery, particularly in oncology and antimicrobial research. The triazole ring contributes to hydrogen bonding and π-π stacking interactions with biological targets, while the oxolane ring provides conformational rigidity .
Properties
CAS No. |
2163418-28-6 |
|---|---|
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(2S,3R)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine |
InChI |
InChI=1S/C6H10N4O/c7-4-1-2-11-5(4)6-8-3-9-10-6/h3-5H,1-2,7H2,(H,8,9,10)/t4-,5+/m1/s1 |
InChI Key |
SSAIVGFISMYFKQ-UHNVWZDZSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@@H]1N)C2=NC=NN2 |
Canonical SMILES |
C1COC(C1N)C2=NC=NN2 |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Formation of the Oxolane Ring: This step involves the cyclization of a suitable precursor, often through an intramolecular nucleophilic substitution reaction.
Coupling of the Two Rings: The final step involves coupling the triazole and oxolane rings through a suitable linker, often using a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can be performed on the triazole ring to modify its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products:
Oxidation: Oxidized derivatives of the amine group.
Reduction: Reduced derivatives of the triazole ring.
Substitution: Substituted derivatives of the oxolane ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazole ring can interact with metal ions, while the oxolane ring can participate in hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
Compounds sharing the triazole-oxolane core or analogous heterocyclic systems are compared below:
| Compound Name | Structural Features | Key Biological Activities | Reference |
|---|---|---|---|
| rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine | Oxolane + 1,2,4-triazole; amine substituent | Anticancer (apoptosis induction), antimicrobial | |
| rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride | Methylated triazole; dihydrochloride salt | IC50: 0.99–27.33 μM (NCI-H23 lung cancer cells) | |
| rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine | Oxolane + trifluoromethyl group; amine substituent | Moderate cytotoxicity; acetylcholinesterase inhibition | |
| rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine | Oxolane + pyridine ring; amine substituent | Lower neuropharmacological potency | |
| rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride | Triazole-oxolane with methylated linker; dihydrochloride salt | Specialized industrial/research applications |
Key Differences and Uniqueness
Triazole Substitution: The methylated triazole variant (rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride) shows enhanced anticancer activity (IC50 ~0.99 μM) compared to the non-methylated parent compound, likely due to improved hydrophobic interactions with target proteins . In contrast, pyridine-substituted oxolanes (e.g., rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine) exhibit reduced potency in neuropharmacological assays, emphasizing the triazole’s critical role in binding .
Salt Forms :
- Dihydrochloride salts (e.g., rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride) demonstrate superior aqueous solubility and stability compared to free bases, enabling in vivo applications .
Functional Group Modifications :
- The trifluoromethyl derivative (rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine) exhibits moderate cytotoxicity but distinct acetylcholinesterase inhibition, suggesting divergent mechanisms of action .
- Pyrazole-substituted oxolanes (e.g., rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-amine) prioritize metabolic stability over potency, highlighting structural trade-offs .
Physicochemical Properties
| Property | This compound | rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride | rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine |
|---|---|---|---|
| Molecular Weight | 170.19 g/mol | 255.14 g/mol | 175.15 g/mol |
| Solubility | Low (free base) | High (dihydrochloride salt) | Moderate |
| LogP | ~0.5 | ~1.2 | ~1.8 |
Biological Activity
rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine is a chiral compound characterized by the presence of a triazole ring and an oxolane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in anticancer and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 154.17 g/mol. Its structural features include:
- Triazole Ring : Contributes to metal ion interactions and enzyme binding.
- Oxolane Ring : Facilitates hydrogen bonding, enhancing binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 154.17 g/mol |
| CAS Number | 2163418-28-6 |
| IUPAC Name | (2S,3R)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine |
The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound binds to the active site of target enzymes, preventing substrate interaction and subsequent catalytic activity. The triazole moiety can chelate metal ions essential for enzyme function while the oxolane structure enhances the compound's ability to form hydrogen bonds.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
-
Case Study : A study evaluated several triazole-linked compounds for anticancer properties. Among them, this compound showed promising results in inhibiting tumor growth.
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), HepG2 (liver cancer).
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.
Antimicrobial Activity
The compound's biological profile also includes antimicrobial properties. Studies have shown that triazole compounds can inhibit the growth of various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of triazole derivatives. Key observations include:
- Substituent Positioning : Ortho-substituted derivatives typically exhibit greater activity compared to meta or para substitutions.
- Number of Substituents : Increased substitution generally leads to decreased activity; monosubstituted compounds tend to be more effective than disubstituted ones.
- Functional Group Influence : The presence of different functional groups significantly impacts both anticancer and antimicrobial activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
